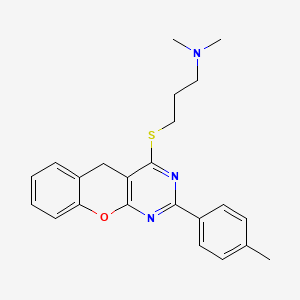
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine is a complex organic compound that belongs to the class of benzopyrano pyrimidines This compound is characterized by its unique structure, which includes a dimethylaminopropylthio group, a methylphenyl group, and a benzopyrano pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyrano Pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzopyrano pyrimidine core.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable catalyst.
Attachment of the Dimethylaminopropylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with the dimethylaminopropylthio moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, copper(I) iodide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 4-(3-Dimethylaminopropylthio)-2-phenyl-5H(1)benzopyrano(2,3-d)pyrimidine
- 4-(3-Dimethylaminopropylthio)-2-(4-chlorophenyl)-5H(1)benzopyrano(2,3-d)pyrimidine
- 4-(3-Dimethylaminopropylthio)-2-(4-fluorophenyl)-5H(1)benzopyrano(2,3-d)pyrimidine
Uniqueness
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
97146-17-3 |
|---|---|
分子式 |
C23H25N3OS |
分子量 |
391.5 g/mol |
IUPAC名 |
N,N-dimethyl-3-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]propan-1-amine |
InChI |
InChI=1S/C23H25N3OS/c1-16-9-11-17(12-10-16)21-24-22-19(15-18-7-4-5-8-20(18)27-22)23(25-21)28-14-6-13-26(2)3/h4-5,7-12H,6,13-15H2,1-3H3 |
InChIキー |
ISPBQSUEQIRJAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















